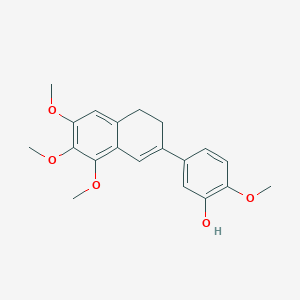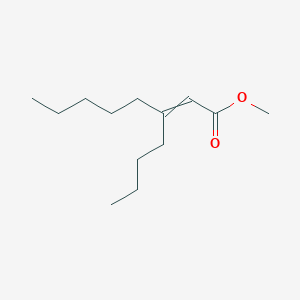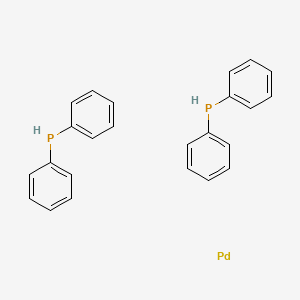
Diphenylphosphane--palladium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylphosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two diphenylphosphane ligands. This compound is widely used in the field of organometallic chemistry, particularly as a catalyst in various chemical reactions. The presence of palladium makes it highly effective in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenylphosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with diphenylphosphane in the presence of a suitable solvent. One common method is to dissolve palladium(II) chloride in an organic solvent such as dichloromethane, followed by the addition of diphenylphosphane. The reaction mixture is then stirred at room temperature until the formation of the desired complex is complete. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of diphenylphosphane–palladium (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
Diphenylphosphane–palladium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) under suitable conditions.
Substitution: The diphenylphosphane ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphine ligands or other donor molecules.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can regenerate palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
科学研究应用
Diphenylphosphane–palladium (2/1) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are crucial for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of diphenylphosphane–palladium (2/1) as a catalyst involves the coordination of the palladium center to the reactants, facilitating their activation and subsequent reaction. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are essential for the catalytic cycle. The diphenylphosphane ligands stabilize the palladium center and enhance its reactivity.
相似化合物的比较
Similar Compounds
Bis(diphenylphosphino)methane–palladium (2/1): Similar in structure but with a methylene bridge between the phosphine ligands.
Triphenylphosphine–palladium (2/1): Contains triphenylphosphine ligands instead of diphenylphosphane.
Tetrakis(triphenylphosphine)palladium (0): A palladium(0) complex with four triphenylphosphine ligands.
Uniqueness
Diphenylphosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and selectivity compared to other palladium complexes. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in synthetic chemistry.
属性
CAS 编号 |
849598-93-2 |
|---|---|
分子式 |
C24H22P2Pd |
分子量 |
478.8 g/mol |
IUPAC 名称 |
diphenylphosphane;palladium |
InChI |
InChI=1S/2C12H11P.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h2*1-10,13H; |
InChI 键 |
XHHVVCGGIPSCSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)PC2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
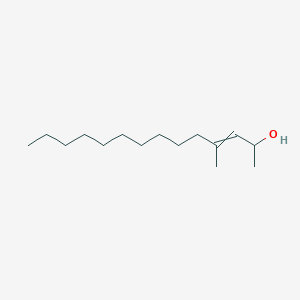
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
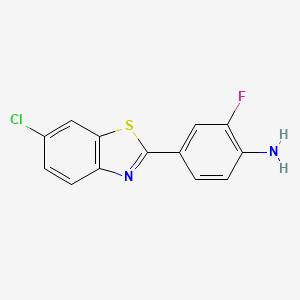
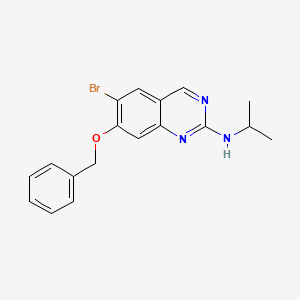
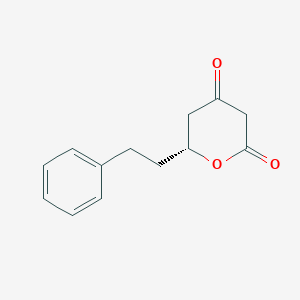
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
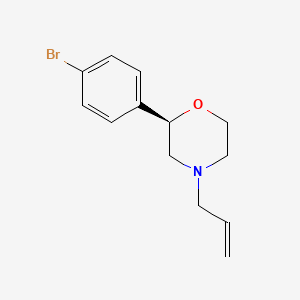
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
